molecular formula C10H9ClF3N B13037208 (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13037208
M. Wt: 235.63 g/mol
InChI Key: UERVRKCIWXTVLP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a cobalt salt solution, a tin alkali solution, and ammonia water into a base solution, followed by aging, solid-liquid separation, and calcination .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its chloro, trifluoromethyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and scientific research.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

UERVRKCIWXTVLP-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.